molecular formula C5H11NO2 B076491 N-(3-hydroxypropyl)acetamide CAS No. 10601-73-7

N-(3-hydroxypropyl)acetamide

Cat. No.: B076491
CAS No.: 10601-73-7
M. Wt: 117.15 g/mol
InChI Key: LEICDYOVJNQLTN-UHFFFAOYSA-N
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Description

N-(3-Hydroxypropyl)acetamide is an organic compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol . It is a white solid that is soluble in water and alcohols but insoluble in hydrocarbons . This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-Hydroxypropyl)acetamide can be synthesized through the reaction of acetic acid with 3-chloro-2-oxopropylamine . The reaction typically involves the following steps:

    Reaction Setup: Acetic acid and 3-chloro-2-oxopropylamine are mixed in a suitable solvent, such as ethanol.

    Reaction Conditions: The mixture is heated under reflux conditions for several hours to ensure complete reaction.

    Product Isolation: After the reaction is complete, the product is isolated by crystallization, followed by filtration and drying to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain consistent product quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(3-Hydroxypropyl)acetamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

N-(3-Hydroxypropyl)acetamide has several scientific research applications, including:

Comparison with Similar Compounds

N-(3-Hydroxypropyl)acetamide can be compared with other similar compounds, such as:

  • N-(2-Hydroxypropyl)acetamide
  • N-(3-Hydroxypropyl)pyridin-2-ylacetamide
  • N-(3-Hydroxypropyl)-1H-indole

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its hydroxyl group at the third carbon position allows for unique interactions and reactions compared to its analogs .

Properties

IUPAC Name

N-(3-hydroxypropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-5(8)6-3-2-4-7/h7H,2-4H2,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEICDYOVJNQLTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381752
Record name N-(3-hydroxypropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10601-73-7
Record name N-(3-hydroxypropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-hydroxypropyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main application of N-(3-hydroxypropyl)acetamide derivatives discussed in the research?

A1: The research primarily explores the potential of this compound derivatives as pesticides [, ]. Specifically, the studies focus on characterizing new derivatives and investigating their effectiveness in controlling microorganisms in various aqueous systems.

Q2: How is the structure of this compound derivatives characterized in the research?

A2: The research utilizes X-ray powder diffraction to characterize the structure of five new this compound derivatives []. This technique provides valuable information about the compound's crystal structure, including Miller indices, unit cell parameters, and peak positions, which are essential for understanding its physical and chemical properties.

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